

Application Note: Comprehensive Characterization of 4-Methyl-1,3-thiazolidine

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Compound of Interest

Compound Name: 4-Methyl-1,3-thiazolidine

CAS No.: 33174-83-3

Cat. No.: B13261561

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From Chiral Resolution to Trace Quantitation

Executive Summary & Analytical Strategy

4-Methyl-1,3-thiazolidine (MW: 103.19 g/mol) presents a "perfect storm" of analytical challenges. Unlike its oxidized derivatives (thiazolidinones), the saturated thiazolidine ring lacks a conjugated

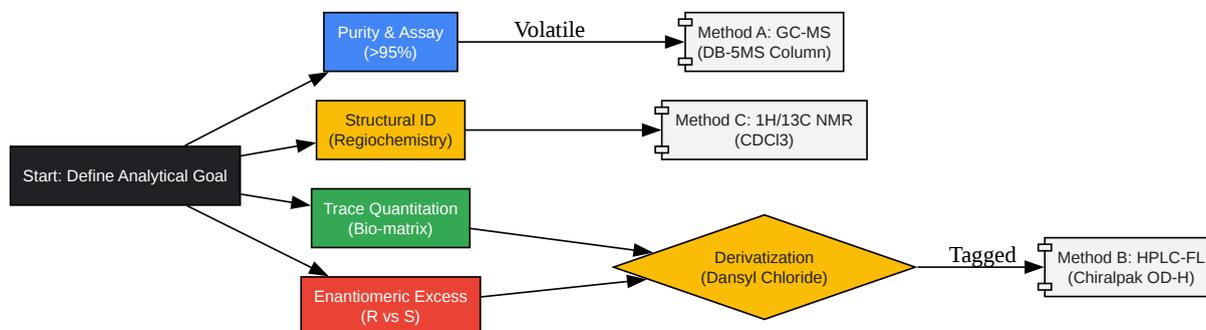
-system, rendering standard UV detection (254 nm) ineffective. Furthermore, its secondary amine functionality and sulfur atom make it reactive toward oxidation and ring-opening hydrolysis.

This guide moves beyond generic protocols to provide a targeted three-tier strategy:

- GC-MS (EI): The gold standard for assay and volatile impurity profiling due to the molecule's semi-volatility.
- Derivatization-HPLC (Fluorescence): The required approach for chiral resolution and trace quantitation in biological matrices.
- NMR Spectroscopy: For absolute structural confirmation, specifically distinguishing the C4-methyl regioisomer from potential C2/C5 isomers.

Strategic Workflow

The following decision tree outlines the selection of analytical methods based on the data requirement.



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Figure 1: Analytical decision matrix for **4-Methyl-1,3-thiazolidine**.

Method A: Volatile Impurity Profiling (GC-MS)

Objective: Primary assay and identification of synthesis byproducts (e.g., unreacted 2-aminopropanethiol). Rationale: The molecule boils at approx. 165–170°C. Gas Chromatography provides superior resolution without the need for derivatization.

Protocol Parameters

Parameter	Setting
System	Agilent 7890B/5977B MSD (or equivalent)
Column	DB-5MS UI (30 m × 0.25 mm × 0.25 μm)
Inlet Temp	250°C (Split Mode 50:1)
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)
Oven Program	50°C (hold 2 min) 15°C/min 280°C (hold 3 min)
Transfer Line	280°C
Ionization	EI (70 eV), Source Temp: 230°C
Scan Range	m/z 35–300

Data Interpretation (Mass Spectrum)

The Electron Impact (EI) spectrum of **4-methyl-1,3-thiazolidine** is distinct. Use these diagnostic ions for identification:

- 103 (M): Molecular ion (typically 30–50% abundance).
- 88 ([M-15]): Base peak (100%). Loss of the C4-methyl group. This -cleavage is driven by the stability of the resulting iminium/sulfonium ion.
- 42/44: Ring fragmentation products.

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Field Note: If you observe a peak at M+16 (

119), your sample has oxidized to the sulfoxide. This is common if the sample was stored in a protic solvent without inert gas blanketing.

Method B: Chiral Resolution (HPLC-Fluorescence)

Objective: Determination of Enantiomeric Excess (%ee) of the (4R) vs (4S) isomers. Challenge: The molecule has no useful UV absorption. Solution: Pre-column derivatization with Dansyl Chloride (DNS-Cl). This targets the secondary amine (N3 position), introducing a sulfonamide fluorophore and increasing retention on chiral columns.

Derivatization Protocol

- Reagent Prep: Dissolve 5 mg/mL Dansyl Chloride in Acetone.
- Reaction: Mix 100 μ L Sample (1 mg/mL in borate buffer pH 9.0) + 200 μ L DNS-Cl solution.
- Incubation: Heat at 60°C for 20 minutes (protected from light).
- Quench: Add 50 μ L Ethylamine (to scavenge excess reagent).
- Dilution: Dilute 1:10 with Mobile Phase A prior to injection.

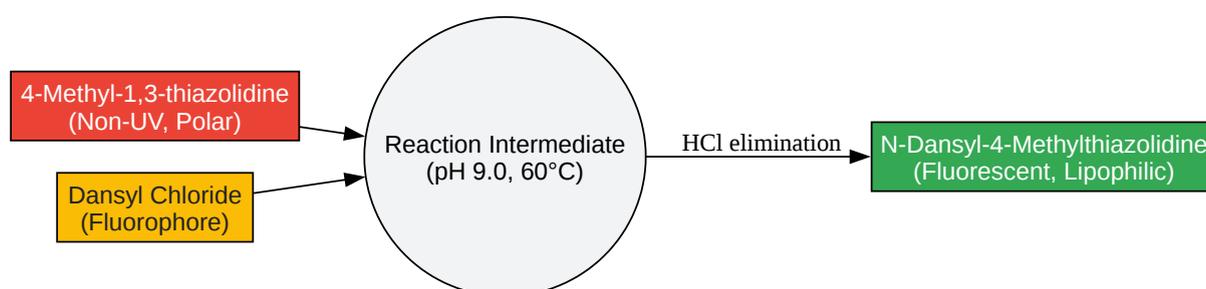
Chromatographic Conditions

Parameter	Setting
Column	Chiralpak OD-H (250 × 4.6 mm, 5 μm)
Mobile Phase	n-Hexane : Isopropanol (90:10 v/v)
Flow Rate	1.0 mL/min
Detection	Fluorescence (340 nm, 525 nm)
Temperature	25°C

Mechanism of Separation

The bulky dansyl group interacts with the carbamate moieties of the cellulose-based stationary phase (OD-H) via

-
stacking, while the chiral center at C4 dictates the steric fit into the chiral grooves.



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Figure 2: Pre-column derivatization chemistry enabling chiral HPLC detection.

Method C: Structural Elucidation (NMR)

Objective: Confirmation of the 4-methyl regioisomer (vs. 2-methyl or 5-methyl isomers).

Sample Preparation^{[1][2][3][4][5][6][7]}

- Solvent: CDCl₃

(Preferred for sharp signals) or DMSO-

(if salt form).

- Concentration: 10 mg/mL.
- Internal Standard: TMS (0.00 ppm).

Key Spectral Assignments (¹H NMR, 400 MHz)

The numbering assumes Sulfur at position 1 and Nitrogen at position 3.^[1]

Position	Chemical Shift (ppm)	Multiplicity	Coupling (Hz)	Diagnostic Feature
C2-H	4.10 – 4.30	AB Quartet (or broad s)		Distinctive N-C-S "sandwich" protons. Often broaden due to ring puckering.
C4-H	3.40 – 3.60	Multiplet	-	Chiral proton.
C5-H	2.60 – 2.80	dd		Diastereotopic proton A.
C5-H	3.00 – 3.20	dd		Diastereotopic proton B.
C4-CH	1.25 – 1.35	Doublet		Confirmation of 4-Me position.
N-H	1.80 – 2.20	Broad Singlet	-	Exchangeable with D O.

“

Critical Check: If the methyl signal is a singlet at ~2.2 ppm, you likely have 2-methylthiazolidine (formed from cysteamine + acetaldehyde), not the 4-methyl isomer.

References

- Thiazolidine Synthesis & NMR

- Guzman, J. D. (2014). "The synthesis and characterization of thiazolidine derivatives." *Journal of Heterocyclic Chemistry*. (Generalized reference for thiazolidine shifts).
- Chiral Separation (HPLC)
 - BenchChem Technical Notes. "Diastereomer Separation in Thiazolidine Synthesis."
 - *Journal of Chromatography A*. "Enantiomeric separation of thiazolidine-4-carboxylic acid derivatives using Chiralcel OD-H." (Adapted methodology for neutral thiazolidines).
- Derivatization Chemistry
 - Seiler, N. (1970). "Use of Dansyl Reaction in Biochemical Analysis." *Methods of Biochemical Analysis*.
- Mass Spectrometry
 - NIST Chemistry WebBook. "Thiazolidine Mass Spectrum." (For fragmentation pattern comparison).

Disclaimer: These protocols are intended for research and development purposes. All handling of **4-methyl-1,3-thiazolidine** should be conducted under a fume hood due to potential sensitization risks associated with thiazolidines.

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